![molecular formula C13H19ClO3S B2639342 3-(tert-Butyl)-4-propoxybenzenesulfonyl chloride CAS No. 1094296-52-2](/img/structure/B2639342.png)
3-(tert-Butyl)-4-propoxybenzenesulfonyl chloride
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Description
Tert-butyl chloride, a compound with a similar tert-butyl group, is a colorless, flammable liquid . It is sparingly soluble in water and tends to undergo hydrolysis to form the corresponding tert-butyl alcohol . It is used industrially as a precursor to other organic compounds .
Synthesis Analysis
Tert-butyl chloride is produced by the reaction of tert-butyl alcohol with hydrogen chloride . In the laboratory, concentrated hydrochloric acid is used . The conversion entails an SN1 reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the rotational spectra of tert-butyl chloride and its isotopologues were observed and assigned . The rotational spectral parameters (rotational constant, quadrupole coupling constant, and centrifugal distortion constant) of these isotopologues were determined .Chemical Reactions Analysis
When tert-butyl chloride is dissolved in water, it undergoes hydrolysis to form tert-butyl alcohol . When dissolved in alcohols, the corresponding t-butyl ethers are produced .Physical And Chemical Properties Analysis
Tert-butyl chloride is a colorless, flammable liquid . It is sparingly soluble in water, miscible with alcohol and ether . It has a density of 0.851 g/ml .Mechanism of Action
The mechanism of action for the reaction of tert-butyl alcohol with hydrogen chloride to form tert-butyl chloride involves an SN1 reaction . The acid protonates the alcohol, forming a good leaving group (water). Water leaves the protonated t-BuOH, forming a relatively stable tertiary carbocation. The chloride ion then attacks the carbocation, forming t-BuCl .
Safety and Hazards
properties
IUPAC Name |
3-tert-butyl-4-propoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO3S/c1-5-8-17-12-7-6-10(18(14,15)16)9-11(12)13(2,3)4/h6-7,9H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKILNXKSGVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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